3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole
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Overview
Description
3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a methoxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrrole ring.
Scientific Research Applications
3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Pyrazole derivatives: These compounds are also heterocyclic and have applications in medicinal chemistry.
Uniqueness
3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-methoxy-2-phenyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-7,11-12H,8H2,1H3 |
InChI Key |
XKIKEBXOLDHGRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCNC1C2=CC=CC=C2 |
Origin of Product |
United States |
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